molecular formula C15H19BF3NO2 B13938702 2-Trifluoromethyl-6-(cyclopropyl)pyridine-4-boronic acid pinacol ester

2-Trifluoromethyl-6-(cyclopropyl)pyridine-4-boronic acid pinacol ester

Cat. No.: B13938702
M. Wt: 313.12 g/mol
InChI Key: CPGWXAKOZQONSC-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-6-(cyclopropyl)pyridine-4-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethyl-6-(cyclopropyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-Trifluoromethyl-6-(cyclopropyl)pyridine with a boronic acid derivative in the presence of a base. The reaction is often carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. Common bases used include potassium carbonate or sodium hydroxide, and the reaction is typically performed in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethyl-6-(cyclopropyl)pyridine-4-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: The reaction is typically carried out in an organic solvent (e.g., THF, DMF) under an inert atmosphere at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-Trifluoromethyl-6-(cyclopropyl)pyridine-4-boronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-6-(cyclopropyl)pyridine-4-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-Trifluoromethylpyridine-4-boronic acid pinacol ester
  • 4-Pyridineboronic acid pinacol ester
  • Cyclopropylboronic acid pinacol ester

Uniqueness

2-Trifluoromethyl-6-(cyclopropyl)pyridine-4-boronic acid pinacol ester is unique due to the presence of both trifluoromethyl and cyclopropyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.

Properties

Molecular Formula

C15H19BF3NO2

Molecular Weight

313.12 g/mol

IUPAC Name

2-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C15H19BF3NO2/c1-13(2)14(3,4)22-16(21-13)10-7-11(9-5-6-9)20-12(8-10)15(17,18)19/h7-9H,5-6H2,1-4H3

InChI Key

CPGWXAKOZQONSC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(F)(F)F)C3CC3

Origin of Product

United States

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